N-[10-(4,6-dihydropyren-1-yl)-13-oxo-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Description
This compound is a highly specialized organophosphorus derivative featuring a polycyclic aromatic framework fused with pyrenyl groups and a trifluoromethanesulfonamide (triflyl) substituent. Its structural complexity arises from the phosphapentacyclo core, which incorporates a λ⁵-phosphorus atom in a strained heterocyclic system. Structural analysis of such compounds often relies on advanced crystallographic tools like the SHELX software suite for refinement and validation .
Properties
IUPAC Name |
N-[10-(4,6-dihydropyren-1-yl)-13-oxo-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H39F3NO5PS/c54-53(55,56)64(59,60)57-63(58)61-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)62-63)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h5-6,9,11-12,15-17,19-28H,1-4,7-8,10,13-14,18H2,(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQUGUKQLQQIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC8=C9C7=C(CC=C9CC=C8)C=C6)NS(=O)(=O)C(F)(F)F)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H39F3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the aromatic rings, the introduction of the phosphorus-containing ring, and the final assembly of the entire structure. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: The aromatic rings could be oxidized under specific conditions.
Reduction: Certain functional groups within the molecule might be reduced.
Substitution: The compound could participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a catalyst in certain reactions.
Biology: Potential use in studying biological processes or as a fluorescent marker due to its aromatic rings.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in materials science, such as the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with other molecules. This could involve binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The pathways involved might include signal transduction, metabolic processes, or structural changes in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphorus-Containing Polycyclic Aromatic Hydrocarbons (PAHs)
The integration of phosphorus into PAH frameworks is a burgeoning area of research. Key analogues include:
Its dihydropyrenyl groups may also confer unique π-stacking behavior, as seen in pyrene-based semiconductors .
Sulfonamide-Functionalized Organophosphorus Compounds
Sulfonamide groups are rare in phosphorus-rich systems. Notable comparisons:
- N-(Triphenylphosphoranylidene)trifluoromethanesulfonamide : A simpler analogue lacking the polycyclic backbone. Its triflyl group stabilizes the phosphorus center, enabling use as a ligand in transition-metal catalysis. The target compound’s rigid framework may limit ligand flexibility but enhance stereochemical control .
- Phosphaphenanthrene sulfonamides : These exhibit antimicrobial activity linked to sulfonamide-phosphorus synergy. The target compound’s activity remains unexamined, though its structural complexity could hinder membrane penetration .
Research Findings and Limitations
Stability and Reactivity
The triflyl group in the target compound likely confers superior hydrolytic stability compared to phosphate esters, as seen in related sulfonamide-phosphorus hybrids . However, steric hindrance from the polycyclic core may reduce reactivity in nucleophilic substitutions.
Spectroscopic and Computational Data
Limited experimental data exist, but computational studies predict strong absorption in the UV-Vis range (λ_max ≈ 320–400 nm) due to extended π-conjugation. This aligns with trends in pyrene-phosphorus hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
